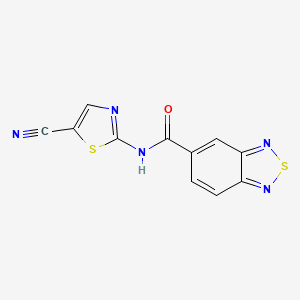

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Description

N-(5-Cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 5-cyano-substituted thiazole via a carboxamide bridge.

Properties

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N5OS2/c12-4-7-5-13-11(18-7)14-10(17)6-1-2-8-9(3-6)16-19-15-8/h1-3,5H,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSBLJVLIISSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=NC=C(S3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Coupling with Benzothiadiazole: The thiazole derivative is then coupled with a benzothiadiazole precursor through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogues and Their Bioactivity

Key Observations :

- Cyano substitution on the thiazole may enhance metabolic stability compared to phenyl or methyl groups in analogs like 5c or 7b .

Comparison :

- The target compound likely follows a carboxamide coupling strategy similar to thiazole-benzamides in , but with benzothiadiazole-5-carboxylic acid as the electrophile .

- highlights the use of polar aprotic solvents (e.g., DMF) for bi-heterocyclic hybrids, which may optimize yields for the target compound .

Physicochemical Properties

Table 3: Physicochemical Comparison

Notes:

Critical Analysis of Structural Features

- Benzothiadiazole vs. Benzoxazole/Thiadiazole : Benzothiadiazole’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets compared to benzoxazole or thiadiazole cores in and .

- Cyano Group Impact: The 5-cyano substituent on the thiazole could reduce metabolic oxidation compared to methyl or phenyl groups, as seen in ’s thiadiazole derivatives .

Biological Activity

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive examination of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole core fused with a thiazole ring and a cyano group. The presence of these heterocycles contributes to its biological activity by influencing interactions with biological targets.

Structural Formula

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 295.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study conducted on derivatives of benzothiazole demonstrated that compounds similar to N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole exhibited potent antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 15 - 25 |

| Candida albicans | 12 - 22 |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

The biological mechanism by which this compound exerts its effects may involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.

- Disruption of Cell Membrane Integrity : The compound may destabilize bacterial cell membranes leading to cell lysis.

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of the compound on human cancer cell lines were evaluated. The results indicated moderate cytotoxicity against various cancer types:

Case Study: Cytotoxicity Testing

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

These results indicate that while the compound has potential as an antimicrobial agent, it also exhibits promising anticancer properties.

Research Findings and Future Directions

The ongoing research into this compound focuses on:

- Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity.

- Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.